molecular formula C19H16BrClN2O2S B15284365 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B15284365
M. Wt: 451.8 g/mol
InChI Key: LFIGBHXQMLELML-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 3-chloro-4-methylaniline in the presence of a suitable catalyst. This reaction forms an imine intermediate, which is then cyclized with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, and the use of a catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones with different substituents on the benzylidene and phenyl rings. Examples include:

  • 5-(2-hydroxybenzylidene)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one
  • 5-(4-chlorobenzylidene)-2-(3-nitrophenyl)imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 5-(5-bromo-2-ethoxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

Molecular Formula

C19H16BrClN2O2S

Molecular Weight

451.8 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16BrClN2O2S/c1-3-25-16-7-5-13(20)8-12(16)9-17-18(24)23-19(26-17)22-14-6-4-11(2)15(21)10-14/h4-10H,3H2,1-2H3,(H,22,23,24)/b17-9-

InChI Key

LFIGBHXQMLELML-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)Cl)S2

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.